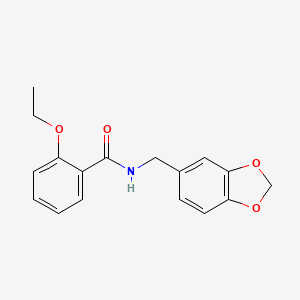

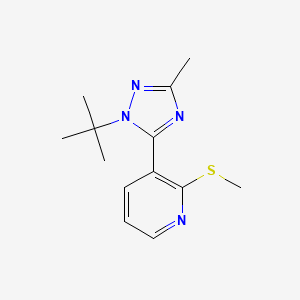

N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide and related compounds involves various chemical reactions, including the reaction of N-(2-(hydrazinecarbonyl)aryl)benzamides with indoline-2,3-diones, yielding N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides. This process highlights the complexity and the innovative approaches in synthesizing quinazolinone derivatives with potential antitumor activities (Alafeefy et al., 2015).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide, has been extensively studied. These analyses often involve quantum chemical methods to understand the electronic structure, which is crucial for their biological activity. For instance, the structure-activity relationship (SAR) of these compounds provides insights into their potential as anticancer agents.

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, highlighting their versatility and potential in medicinal chemistry. For example, reactions of anthranilamide with isocyanates have led to new methods for synthesizing oxazolo[2,3-b]quinazolin-5-one, demonstrating the chemical reactivity of these compounds and their derivatives (Chern et al., 1988).

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

One significant area of application for compounds related to N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide is in the development of antitumor agents. Studies have shown that water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, exhibit high growth-inhibitory activity and possess unique biochemical characteristics such as delayed, non-phase specific, cell-cycle arrest. These analogues, including compounds that are significantly more water-soluble and cytotoxic than CB30865, retain the novel biochemical characteristics of the parent compound, indicating their potential in cancer therapy (Bavetsias et al., 2002).

Antimicrobial Activities

Compounds derived from N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide have been evaluated for their antimicrobial activities. Novel 6,8-dibromo-4(3H)quinazolinone derivatives have shown potent in vitro anti-microbial activity against a range of Gram-positive and Gram-negative bacteria as well as anti-fungal activity against Candida albicans and Aspergillus flavus. This suggests the potential of these compounds in developing new antimicrobial agents (Mohamed et al., 2010).

Antiviral Properties

The exploration of novel 3-sulphonamido-quinazolin-4(3H)-One derivatives has led to the identification of compounds with significant antiviral activities against a spectrum of respiratory and biodefense viruses, including influenza A, severe acute respiratory syndrome coronavirus (SARS-CoV), dengue, yellow fever, and Venezuelan equine encephalitis viruses. This research highlights the potential of N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide derivatives in the development of antiviral drugs (Selvam et al., 2007).

Eigenschaften

IUPAC Name |

N-(5-oxo-2-phenyl-7,8-dihydro-6H-quinazolin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c25-17-13-7-12-16-18(17)20(24-21(26)15-10-5-2-6-11-15)23-19(22-16)14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2,(H,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRBFAXEQBESED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-oxo-2-phenyl-7,8-dihydro-6H-quinazolin-4-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5579002.png)

![N~3~-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5579015.png)

![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)

![3-methoxy-1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B5579055.png)

![9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)

![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)

![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)